molecular formula C9H10O4 B3275503 2',4'-Dihydroxy-3'-methoxyacetophenone CAS No. 62615-26-3

2',4'-Dihydroxy-3'-methoxyacetophenone

Cat. No. B3275503
CAS RN: 62615-26-3
M. Wt: 182.17 g/mol
InChI Key: DXWYVOWHANRKHV-UHFFFAOYSA-N
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Description

“2’,4’-Dihydroxy-3’-methoxyacetophenone” is a chemical compound with the molecular formula C9H10O4 . It has a molecular weight of 182.1733 . It is also known by other names such as Ethanone, 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-; Phenol, 4-hydroxyacetyl-2-methoxy-; Acetophenone, 2,4’-dihydroxy-3’-methoxy- .


Synthesis Analysis

The synthesis of “2’,4’-Dihydroxy-3’-methoxyacetophenone” involves chemoselective benzylation, which results in the 4-benzyloxy derivative . Another compound, 4-Ethyl-6-methyl resorcinol, is prepared by Clemmensen reduction of 4-dihydroxy-3-methylacetophenone .


Molecular Structure Analysis

The molecular structure of “2’,4’-Dihydroxy-3’-methoxyacetophenone” can be represented by the IUPAC Standard InChI: InChI=1S/C9H10O4/c1-13-9-4-6 (8 (12)5-10)2-3-7 (9)11/h2-4,10-11H,5H2,1H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2’,4’-Dihydroxy-3’-methoxyacetophenone” include a molecular weight of 182.1733 and a molecular formula of C9H10O4 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Neuroprotective and Cognitive-Enhancing Effects

2',4'-Dihydroxy-3'-methoxyacetophenone, a neuroprotective compound isolated from Cynenchum paniculatum, has demonstrated potential in enhancing cognitive functions and providing neuroprotection. In a study, it was found to improve spatial memory impairment induced by scopolamine in mice and protect HT22 cells against glutamate-induced neurotoxicity. Its antioxidant activity plays a key role in its neuroprotective and cognitive-enhancing activities, suggesting its usefulness in treating Alzheimer's disease (Weon, Ko, & Ma, 2013).

Chemical and Structural Analysis

In another study, the stable geometry of this compound was optimized using quantum chemical methods. The research focused on its structural parameters, vibrational frequencies, and thermodynamic properties. The study provided insights into the effects of substituents on the benzene ring and offered detailed vibrational assignments, contributing to a deeper understanding of its chemical structure (Arjunan, Devi, Subbalakshmi, Rani, & Mohan, 2014).

Mechanism of Action

While the exact mechanism of action for “2’,4’-Dihydroxy-3’-methoxyacetophenone” is not specified in the search results, it is noted that a similar compound, “2,3-Dihydroxy-4-methoxyacetophenone”, is a neuroprotective compound that exerts neuroprotective and cognitive-enhancing activities through its antioxidant activity . It may be helpful for the treatment of Alzheimer’s disease .

properties

IUPAC Name

1-(2,4-dihydroxy-3-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5(10)6-3-4-7(11)9(13-2)8(6)12/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWYVOWHANRKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00806867
Record name 1-(2,4-Dihydroxy-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00806867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62615-26-3
Record name 1-(2,4-Dihydroxy-3-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00806867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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